N3-Ethylthiosulfonylmethyl Lumiflavin
Description
N3-Ethylthiosulfonylmethyl Lumiflavin is a synthetic derivative of lumiflavin, a riboflavin analog formed via photodegradation under alkaline conditions . Its structure features an ethylthiosulfonylmethyl group at the N3 position of the isoalloxazine ring (Figure 1), a modification that alters electronic properties and biological interactions. Lumiflavin itself lacks riboflavin’s ribityl side chain, replacing it with a methyl group , but retains the isoalloxazine core critical for redox activity .
Properties
Molecular Formula |
C₁₆H₁₈N₄O₄S₂ |
|---|---|
Molecular Weight |
394.47 |
Synonyms |
Lumiflavine N-Methanesulfonothioic Acid Ethyl Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Structural and Electronic Comparisons
- Key Insights: The ethylthiosulfonylmethyl group at N3 introduces steric bulk and electron-withdrawing effects, likely reducing planarity and modifying charge distribution compared to unmodified LF . Protonation at O2+ or N1 in H+LF induces distinct vibronic spectra due to geometry changes (planar vs. nonplanar) , whereas metalation with alkali ions stabilizes specific tautomers .
Spectroscopic Properties
Table 2: Spectroscopic Data
- Key Insights: The ethylthiosulfonylmethyl group may red-shift absorption relative to LF due to extended conjugation but blue-shift it relative to FMN due to electron withdrawal .
Redox and Acidity Properties
Table 3: Redox and Acidity Comparisons
- FMN’s phosphate group enhances mitoNEET binding; the N3 substituent may sterically hinder similar interactions .
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